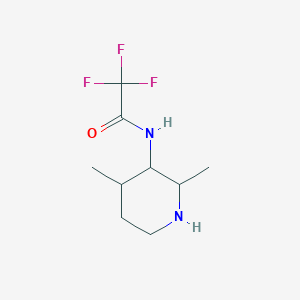

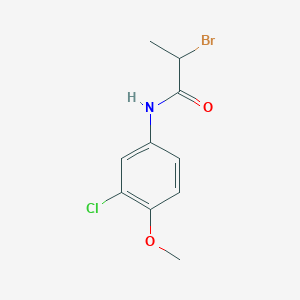

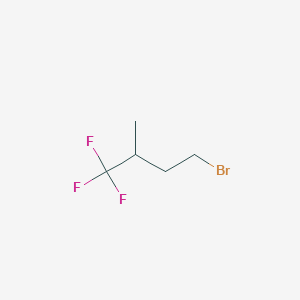

![molecular formula C21H19ClN4O2S B2604942 N-(2-(2-(苯甲氨基)-2-氧代乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-4-氯苯甲酰胺 CAS No. 1105249-35-1](/img/structure/B2604942.png)

N-(2-(2-(苯甲氨基)-2-氧代乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-4-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide” is a chemical compound with diverse applications in scientific research. Its unique structure allows for potential advancements in drug discovery, material synthesis, and biological studies. Pyrazoles, which are part of this compound’s structure, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives, like the compound , is a topic of significant research interest. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The reaction is solvent-free, with a high yield . All these molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole (A) with carboxylic acids (B 1-18) under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Further structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Pyrazole derivatives are known to participate in a variety of reactions, often acting as a binucleophile . These reactions are proceeded by acid catalyzed generation of isobutylene from tert-BuOH for LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .科学研究应用

有机合成与杂环化学

有机化学研究通常探索含杂环骨架的新型化合物的合成和反应。例如,Fuchigami 和 Odo(1977 年)的研究证明了 N-苯并咪唑基亚磺酰亚胺的制备及其随后转化为 1,2,4-恶二唑,展示了含氮杂环在有机合成中的多功能性 有机 N-卤素化合物。X. N-苯并咪唑基亚磺酰亚胺的制备研究。

杂环化合物的生物活性

杂环化合物的生物活性研究是一个重要的研究领域。Imramovský 等人(2011 年)报道了苯甲酰胺衍生物对各种分枝杆菌、细菌和真菌菌株的生物活性。他们的研究突出了杂环苯甲酰胺在开发新型抗菌剂中的潜力 研究 4-和 5-氯-2-羟基-N-[2-(芳基氨基)-1-烷基-2-氧代乙基]苯甲酰胺的生物活性谱。

抗癌研究

杂环化合物也因其潜在的抗癌特性而被探索。Cheng 等人(2020 年)讨论了新型吡唑-3-羧酰胺类抑制剂的设计,该抑制剂对组蛋白脱乙酰酶 (HDAC) 和细胞周期蛋白依赖性激酶 (CDK) 具有双重抑制活性,突出了杂环化合物在癌症治疗中的治疗潜力 新型细胞周期蛋白依赖性激酶 (CDK) 和组蛋白脱乙酰酶 (HDAC) 双重抑制剂的发现,具有强大的体外和体内抗癌活性。

缓蚀

杂环化合物在材料科学中也有应用,例如在缓蚀中。胡等人(2016 年)合成了苯并噻唑衍生物,并证明了它们作为酸性溶液中钢的缓蚀剂的有效性,强调了杂环化合物在保护金属中的效用 苯并噻唑衍生物作为 1 M HCl 中碳钢缓蚀剂的实验和理论研究。

属性

IUPAC Name |

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-8-6-15(7-9-16)21(28)24-20-17-12-29-13-18(17)25-26(20)11-19(27)23-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTGUVQANWIZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

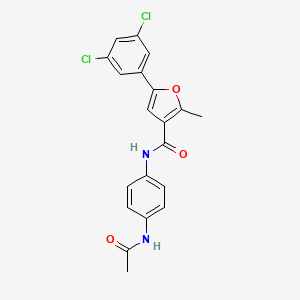

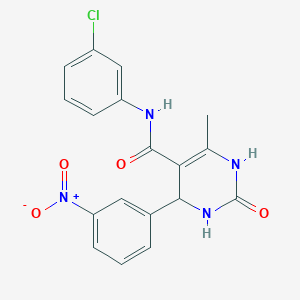

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)

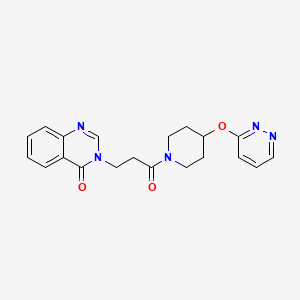

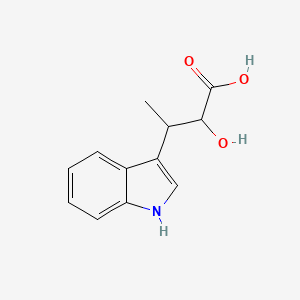

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

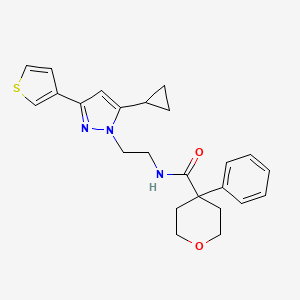

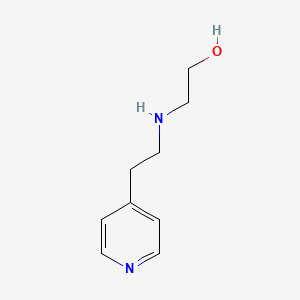

![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)